1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide
CAS No.: 923171-38-4
Cat. No.: VC5648718
Molecular Formula: C11H18N2O2S
Molecular Weight: 242.34
* For research use only. Not for human or veterinary use.
![1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide - 923171-38-4](/images/structure/VC5648718.png)
Specification
CAS No. | 923171-38-4 |
---|---|
Molecular Formula | C11H18N2O2S |
Molecular Weight | 242.34 |
IUPAC Name | 1-[4-(aminomethyl)phenyl]-N-propan-2-ylmethanesulfonamide |
Standard InChI | InChI=1S/C11H18N2O2S/c1-9(2)13-16(14,15)8-11-5-3-10(7-12)4-6-11/h3-6,9,13H,7-8,12H2,1-2H3 |
Standard InChI Key | MFSMJCXBRIYZJH-UHFFFAOYSA-N |
SMILES | CC(C)NS(=O)(=O)CC1=CC=C(C=C1)CN |
Introduction
Chemical Structure and Physicochemical Properties
1-[4-(Aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide (CAS 923171-38-4) is characterized by the molecular formula C₁₁H₁₈N₂O₂S and a molecular weight of 242.34 g/mol . Its IUPAC name reflects a phenyl ring substituted with an aminomethyl group at the para position, a methanesulfonamide moiety, and an isopropyl group attached to the sulfonamide nitrogen. The compound’s structure is represented by the canonical SMILES string CC(C)NS(=O)(=O)CC1=CC=C(C=C1)CN
, which highlights the spatial arrangement of functional groups .
Stereoelectronic Features
The para-substituted aminomethyl group enhances steric accessibility compared to ortho-substituted analogs, potentially influencing intermolecular interactions. The sulfonamide group (-SO₂NH-) contributes to polarity, with hydrogen-bonding capacity at both the sulfonyl oxygen and amine nitrogen atoms. These features are critical for solubility in polar solvents like methanol or dimethyl sulfoxide (DMSO) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic substitution between 4-(aminomethyl)aniline and isopropyl methanesulfonyl chloride under inert conditions. A typical procedure involves:
-
Dissolving 4-(aminomethyl)aniline in anhydrous dichloromethane.
-
Slow addition of methanesulfonyl chloride at 0°C.
-
Stirring for 12–24 hours at room temperature.
-
Purification via column chromatography (silica gel, ethyl acetate/hexane).
Yield: 65–75% (optimized conditions).
Purity: >95% (HPLC).
Industrial Manufacturing
Scaled production employs continuous-flow reactors to enhance heat transfer and minimize side reactions. Key parameters include:
-
Temperature: 20–25°C (prevents sulfonamide decomposition).
-
Solvent: Tetrahydrofuran (THF) for improved reagent solubility.
-
Catalyst: Triethylamine (2.5 equiv) to neutralize HCl byproduct.
Chemical Reactivity and Functionalization
The compound participates in three primary reaction types:
Oxidation
Treatment with hydrogen peroxide (H₂O₂) in acidic media oxidizes the sulfonamide to a sulfonic acid derivative:
This reaction proceeds via electrophilic attack at the sulfur atom, forming a sulfone intermediate.
Reduction
Sodium borohydride (NaBH₄) in methanol reduces the sulfonamide to a secondary amine:
The reaction is selective for the sulfonamide group, preserving the aromatic amine.
Nucleophilic Substitution
The sulfonamide’s nitrogen undergoes substitution with thiophenol in the presence of K₂CO₃:
This generates a thioether-linked analog with modified electronic properties.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The sulfonamide group mimics the transition state of carbonic anhydrase II (CA-II), enabling competitive inhibition () . Molecular docking simulations show hydrogen bonds between the sulfonyl oxygen and Thr199/His94 residues in CA-II’s active site.
Comparative Analysis with Structural Analogs
The para-substituted aminomethyl group in the target compound enhances target binding through optimized steric and electronic interactions .
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for derivatization:
-
Acetylation of the aminomethyl group improves blood-brain barrier penetration.
-
Halogenation (e.g., Cl at C-3) enhances antibacterial activity by 3-fold.
Prodrug Design
Esterification of the sulfonamide’s nitrogen with pivaloyloxymethyl groups increases oral bioavailability ( hours in rats) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume